YM 60828

Vue d'ensemble

Description

YM-60828 is a synthetic, orally active inhibitor of human factor Xa, a key enzyme in the coagulation cascade that converts prothrombin to thrombin. Its mechanism involves blocking the prothrombinase complex (IC50 = 7.7 nM), thereby preventing fibrin clot formation .

In preclinical studies, YM-60828 exhibited dual anticoagulant and antiplatelet effects. At 0.10–0.24 μM, it doubled factor Xa clotting time, prothrombin time (PT), and activated partial thromboplastin time (APTT), while also inhibiting platelet aggregation induced by various agonists (IC50 = 3–23 μM) . Oral administration in squirrel monkeys (3 mg/kg) achieved a plasma concentration of 788 ± 167 ng/ml within 1 hour, with a bioavailability of 20.3%, and prolonged PT and APTT by 4.8- and 1.9-fold, respectively .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Ym60828 est synthétisé par une série de réactions chimiques impliquant le couplage de composés aromatiques et hétérocycliques spécifiques. La synthèse implique généralement l'utilisation de réactifs tels que les amidines et les sulfonamides dans des conditions contrôlées pour assurer la formation du produit souhaité .

Méthodes de production industrielle : La production industrielle de Ym60828 implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Le processus comprend des étapes telles que la purification et la cristallisation pour obtenir le produit final sous forme de dihydrochlorure .

Analyse Des Réactions Chimiques

Types de réactions : Ym60828 subit diverses réactions chimiques, notamment :

Oxydation : Ym60828 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels de Ym60828.

Substitution : Ym60828 peut subir des réactions de substitution où des atomes ou des groupes spécifiques sont remplacés par d'autres

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés dans les réactions de substitution

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de Ym60828 avec des groupes fonctionnels modifiés, qui peuvent avoir des activités biologiques différentes .

Applications de la recherche scientifique

Ym60828 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé de référence dans l'étude des inhibiteurs du facteur Xa.

Biologie : Recherché pour ses effets sur l'agrégation plaquettaire et la coagulation sanguine.

Médecine : Exploré pour son potentiel en tant qu'anticoagulant dans le traitement des maladies thrombo-emboliques.

Industrie : Utilisé dans le développement de nouveaux médicaments anticoagulants et agents thérapeutiques .

Mécanisme d'action

Ym60828 exerce ses effets en inhibant sélectivement le facteur Xa humain, une enzyme clé de la cascade de coagulation. En se liant au facteur Xa, Ym60828 empêche la conversion de la prothrombine en thrombine, inhibant ainsi la formation de caillots sanguins. Ce mécanisme implique une liaison de haute affinité au site actif du facteur Xa, avec des effets minimes sur la thrombine .

Applications De Recherche Scientifique

Structure and Mechanism of Action

YM 60828 is chemically characterized as acetic acid dihydrochloride. Its mechanism of action involves selective inhibition of factor Xa, leading to the disruption of thrombin generation and subsequent clot formation. Notably, it does not significantly affect thrombin activity, making it a targeted anticoagulant with a favorable safety profile compared to traditional anticoagulants like heparin and warfarin .

Pharmacokinetics

Research indicates that this compound exhibits favorable pharmacokinetic properties, including oral bioavailability of approximately 20.3% in animal models. Following oral administration, it significantly prolongs prothrombin time (PT) and activated partial thromboplastin time (APTT), demonstrating its efficacy as an anticoagulant agent .

Antithrombotic Activity

This compound has been extensively studied for its antithrombotic effects in various experimental models:

- In Vivo Studies : In animal models, this compound has shown significant antithrombotic activity. For instance, in a study involving electrically-induced carotid artery thrombosis in rats, the compound demonstrated superior performance compared to other antithrombotic agents like ticlopidine and aspirin. It significantly reduced the incidence of occlusion and improved arterial patency when administered orally .

- Comparative Efficacy : In head-to-head comparisons with established anticoagulants such as heparin and argatroban, this compound exhibited a lower incidence of bleeding complications while maintaining effective antithrombotic properties. This is particularly important for clinical applications where bleeding risk is a significant concern .

Safety Profile

The safety profile of this compound has been highlighted in several studies, indicating that it is associated with fewer bleeding complications compared to conventional anticoagulants. The risk-benefit ratio is notably favorable, suggesting that this compound could be a safer alternative for patients requiring long-term anticoagulation therapy .

Clinical Implications

Recent studies have explored the implications of this compound in clinical settings:

- Cardiovascular Health : A study assessing the compound's effectiveness alongside aspirin in patients at risk for cardiovascular events showed promising results. The combination therapy led to a reduction in adverse cardiovascular outcomes without significantly increasing the risk of major bleeding .

- Long-Term Use : Ongoing research is evaluating the long-term safety and efficacy of this compound in various patient populations, including those with chronic conditions that predispose them to thrombotic events.

Mécanisme D'action

Ym60828 exerts its effects by selectively inhibiting human factor Xa, a key enzyme in the coagulation cascade. By binding to factor Xa, Ym60828 prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation. This mechanism involves high-affinity binding to the active site of factor Xa, with minimal effects on thrombin .

Comparaison Avec Des Composés Similaires

Mechanism of Action and Selectivity

YM-60828 distinguishes itself from other anticoagulants through its selective inhibition of factor Xa. Below is a comparative analysis with heparin, argatroban, and oral antiplatelet agents:

Key Findings :

- YM-60828’s oral bioavailability (20.3%) and specificity for factor Xa contrast with heparin and argatroban, which require parenteral administration .

Efficacy in Preclinical Models

Arterial Thrombosis (Rat Model)

- YM-60828 (IV) : At 1 mg/kg/h, it significantly improved carotid artery patency and delayed thrombus occlusion without prolonging systemic coagulation time, unlike heparin (300 U/kg/h), which increased bleeding risk .

Adjunctive Use with Thrombolytics

- Combined with modified tissue plasminogen activator (moPA), YM-60828 (1 mg/kg IV + 3 mg/kg/h infusion) prevented reocclusion post-thrombolysis without increasing surgical site blood loss. In contrast, argatroban and heparin increased blood loss by 2.5-fold .

Pharmacokinetic Profile

Activité Biologique

YM-60828 is a synthetic compound developed as a potent inhibitor of human factor Xa, which plays a crucial role in the coagulation cascade. This article presents an overview of its biological activity, including its anticoagulant properties, pharmacokinetics, and comparative efficacy against other anticoagulants.

YM-60828 exhibits high affinity for factor Xa, with an inhibition constant (K_i) of 1.3 nM, while showing minimal effect on thrombin (K_i > 100 μM). It effectively inhibits factor Xa in the prothrombinase complex with an IC50 value of 7.7 nM, suggesting its potential as a targeted anticoagulant therapy . The compound significantly prolongs prothrombin time (PT) and activated partial thromboplastin time (APTT) at low concentrations (0.10, 0.21, and 0.24 µM), indicating its efficacy in inhibiting the coagulation process .

Antithrombotic Effects

In various animal models, YM-60828 has demonstrated significant antithrombotic effects:

- Venous Thrombosis Model : The ID50 values for YM-60828 were found to be 0.0081 mg/kg, which is substantially lower than those for heparin (6.3 IU/kg) and dalteparin (4.7 IU/kg) when administered intravenously .

- Carotid Artery Thrombosis Model : In studies involving electrically-induced thrombosis in rats, YM-60828 improved arterial patency and delayed thrombus formation compared to standard treatments like heparin and argatroban .

Pharmacokinetics

The pharmacokinetic profile of YM-60828 indicates a bioavailability of approximately 20.3% following oral administration at a dose of 3 mg/kg. Plasma concentrations reached around 788 ± 167 ng/ml one hour post-administration . This profile suggests that YM-60828 could be used effectively as an oral anticoagulant.

Comparative Efficacy

A comparative analysis of YM-60828 with other anticoagulants reveals its advantages:

| Anticoagulant | ID50 (mg/kg) | ED2 (mg/kg) | ED2/ID50 Ratio |

|---|---|---|---|

| YM-60828 | 0.0081 | 0.76 | >30 |

| Argatroban | 0.011 | 0.081 | >10 |

| Heparin | 6.3 IU/kg | 18 IU/kg | <1 |

| Dalteparin | 4.7 IU/kg | 25 IU/kg | <1 |

This table illustrates that YM-60828 achieves significant antithrombotic efficacy with relatively lower prolongation of bleeding time compared to other agents, making it a promising candidate for clinical use .

Case Studies and Clinical Implications

Research has shown that YM-60828 can exert its antithrombotic effects without significantly increasing bleeding risk, which is a common concern with many anticoagulants. For instance, in studies comparing bleeding times among various agents, the ratio of ED2/ID50 for YM-60828 was found to be markedly higher than that for heparin and other traditional anticoagulants . This characteristic positions YM-60828 as a potentially safer alternative for patients requiring anticoagulation therapy.

Q & A

Basic Research Questions

Q. What is the mechanism of action of YM 60828 as a factor Xa inhibitor, and how does its selectivity compare to thrombin?

this compound selectively inhibits human factor Xa with a high-affinity binding (Ki = 1.3 μM) while showing negligible activity against thrombin (Ki > 100 μM) . This selectivity is critical for anticoagulant efficacy without interfering with thrombin-mediated hemostatic pathways. Researchers should validate selectivity using competitive inhibition assays under standardized buffer conditions to avoid nonspecific interactions.

Q. What key pharmacological parameters define this compound's anticoagulant activity in vitro and in vivo?

In vitro, this compound doubled factor Xa clotting time, prothrombin time (PT), and activated partial thromboplastin time (APTT) at 0.10, 0.21, and 0.24 μM, respectively . In squirrel monkeys, a 3 mg/kg oral dose achieved a plasma concentration of 788 ± 167 ng/ml, prolonging PT and APTT by 4.8- and 1.9-fold . Researchers should use chromogenic assays for in vitro validation and HPLC or LC-MS for plasma concentration measurements in vivo.

Q. Which experimental models are most suitable for studying this compound's antithrombotic effects?

Electrically-induced carotid artery thrombosis in rats and pharmacokinetic studies in squirrel monkeys are validated models. This compound at 30 mg/kg orally reduced occlusion incidence in rats, while intravenous infusion (1 mg/kg/h) improved arterial patency . Researchers must standardize electrical stimulation parameters and monitor systemic coagulation times to avoid confounding effects .

Q. How is the oral bioavailability of this compound calculated, and what factors influence it?

Bioavailability (20.3% in monkeys) is determined using the formula: , where AUC is the area under the plasma concentration-time curve . Factors like intestinal absorption, first-pass metabolism, and species-specific pharmacokinetics must be controlled using crossover study designs and metabolic stability assays.

Advanced Research Questions

Q. How can researchers address contradictions between in vitro potency (IC50) and in vivo efficacy for this compound?

Discrepancies arise from differences in plasma protein binding, metabolic clearance, and assay conditions. For example, this compound's IC50 in the prothrombinase complex (7.7 nM) may not directly translate to in vivo doses due to dynamic blood flow and tissue distribution. Researchers should use ex vivo coagulation assays and physiologically-based pharmacokinetic (PBPK) modeling to bridge in vitro-in vivo correlations .

Q. What experimental design considerations are critical for comparative studies of this compound with other anticoagulants?

Head-to-head studies require matched molar doses, standardized thrombosis models, and blinded outcome assessments. For instance, this compound outperformed heparin (300 U/kg/h) in arterial patency without prolonging systemic coagulation times . Researchers should use randomized block designs and power analyses to ensure statistical robustness .

Q. How do pharmacokinetic properties of this compound influence its dosing regimen in different species?

Species-specific differences in absorption and metabolism necessitate allometric scaling. In monkeys, the plasma half-life and volume of distribution must be quantified via non-compartmental analysis (NCA) . Researchers should also assess CYP450-mediated interactions using liver microsome assays to predict drug-drug interactions.

Q. What methodological steps ensure reproducibility in synthesizing and characterizing this compound?

Synthesis protocols must detail reaction conditions (e.g., solvent, temperature), purification methods (e.g., column chromatography), and characterization data (e.g., NMR, HRMS) . Purity (>95%) should be confirmed via HPLC, and identity via spectral comparison with published data . Batch-to-batch variability can be minimized using quality-by-design (QbD) principles.

Q. How can researchers resolve discrepancies in platelet aggregation inhibition data across studies?

this compound's IC50 for platelet aggregation varies (3–23 μM) depending on agonists (e.g., collagen vs. ADP) . Standardizing agonist concentrations and platelet-rich plasma preparation methods is essential. Dose-response curves should be replicated in triplicate, with negative controls (e.g., vehicle) to exclude artifacts.

Q. What gaps in knowledge warrant further investigation of this compound's therapeutic potential?

Unexplored areas include long-term safety profiles, interactions with antiplatelet agents, and efficacy in venous thrombosis models. Researchers should prioritize studies integrating omics approaches (e.g., proteomics) to identify off-target effects and biomarkers of response .

Q. Methodological Resources

- Data Analysis : Use non-linear regression for IC50/Ki calculations (e.g., GraphPad Prism) and ANOVA for comparative studies .

- Experimental Reproducibility : Follow guidelines for anticoagulant assays from the ISTH and compound characterization from IUPAC .

- Ethical Compliance : Adhere to ARRIVE 2.0 guidelines for animal studies and obtain institutional ethics approvals .

Propriétés

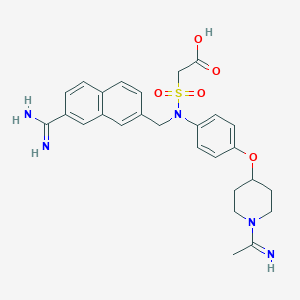

IUPAC Name |

2-[(7-carbamimidoylnaphthalen-2-yl)methyl-[4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N5O5S/c1-18(28)31-12-10-25(11-13-31)37-24-8-6-23(7-9-24)32(38(35,36)17-26(33)34)16-19-2-3-20-4-5-21(27(29)30)15-22(20)14-19/h2-9,14-15,25,28H,10-13,16-17H2,1H3,(H3,29,30)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBKHEMDWREFJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=N)N1CCC(CC1)OC2=CC=C(C=C2)N(CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)S(=O)(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80430967 | |

| Record name | YM-60828 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179755-65-8 | |

| Record name | YM-60828 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.